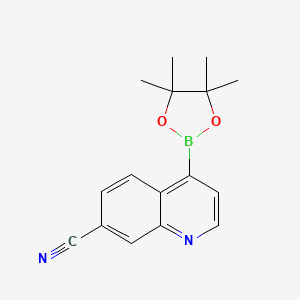

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile

Description

This compound is a boronate ester-functionalized quinoline derivative featuring a cyano group at the 7-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. Its molecular framework combines the aromaticity and nitrogen heterocyclic properties of quinoline with the reactivity of a boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems .

Properties

Molecular Formula |

C16H17BN2O2 |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile |

InChI |

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-19-14-9-11(10-18)5-6-12(13)14/h5-9H,1-4H3 |

InChI Key |

SLFPLHWHLLASDY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction. This involves the reaction of the quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.

Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanide ion.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl or vinyl halide.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various aryl or vinyl-substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly through coupling reactions.

Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

Drug Development: The quinoline core is a common motif in many pharmaceuticals, and the compound can be explored for its potential biological activity.

Fluorescent Probes: The compound’s structure allows for potential use in the development of fluorescent probes for biological imaging.

Industry:

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile depends on its application:

As a Ligand: It can coordinate to metal centers, influencing the reactivity and selectivity of the metal catalyst.

As a Fluorescent Probe: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be used for detection and imaging.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile and its analogs:

Key Observations :

- Quinoline vs.

- In contrast, the trifluoromethyl group in the morpholine derivative provides both steric bulk and lipophilicity .

- Saturation Effects: The tetrahydroquinoline derivative () lacks full aromaticity, which may reduce electronic delocalization and alter reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on steric accessibility, electronic effects, and boronate stability:

- However, steric hindrance from the fused ring system could reduce coupling yields compared to planar benzonitrile analogs .

- Benzonitrile Analogs : Simpler structures like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit higher reactivity in aryl-aryl couplings due to reduced steric bulk .

- Morpholine Derivative : The trifluoromethyl group increases electron deficiency, which may slow oxidative addition but improve selectivity in couplings with electron-rich partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.